molecular formula C16H13BrN4S B11972047 4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11972047
M. Wt: 373.3 g/mol
InChI Key: IKFFOXMWTLHDCV-VCHYOVAHSA-N
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Description

4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 3-bromobenzaldehyde with 4-methylphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbohydrazide under acidic conditions to yield the desired triazole compound. The reaction conditions often include the use of solvents such as ethanol or methanol and heating to reflux temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like sodium thiolate or primary amines are used under basic conditions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The bromophenyl and methylphenyl groups may enhance the compound’s binding affinity to specific targets, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with microbial enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-{[(E)-(4-bromophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both bromophenyl and methylphenyl groups, which contribute to its distinct chemical reactivity and potential applications. The combination of these groups with the triazole ring enhances its versatility in various chemical reactions and its potential as a therapeutic agent.

Properties

Molecular Formula

C16H13BrN4S

Molecular Weight

373.3 g/mol

IUPAC Name

4-[(E)-(3-bromophenyl)methylideneamino]-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H13BrN4S/c1-11-5-7-13(8-6-11)15-19-20-16(22)21(15)18-10-12-3-2-4-14(17)9-12/h2-10H,1H3,(H,20,22)/b18-10+

InChI Key

IKFFOXMWTLHDCV-VCHYOVAHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)Br

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)Br

Origin of Product

United States

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